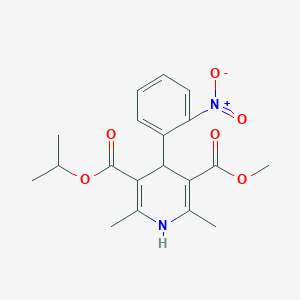![molecular formula C16H18N2O4S B280709 N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280709.png)
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as MI-192, is a sulfonamide derivative that has been extensively studied for its potential as a therapeutic agent. MI-192 exhibits a variety of biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exerts its therapeutic effects through the inhibition of various enzymes and proteins. In cancer research, this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication. This compound also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. In Alzheimer's disease research, this compound inhibits the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. In Parkinson's disease research, this compound inhibits the aggregation of alpha-synuclein, a protein that is involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
This compound exhibits a variety of biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases. In cancer research, this compound induces cell cycle arrest and apoptosis in cancer cells. This compound also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In Alzheimer's disease research, this compound reduces the production of beta-amyloid, which is a hallmark of Alzheimer's disease. In Parkinson's disease research, this compound inhibits the aggregation of alpha-synuclein, which is involved in the development of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its broad-spectrum activity against various diseases. This compound has been shown to inhibit the growth of various cancer cell lines, and to have potential as a therapeutic agent in Alzheimer's disease and Parkinson's disease. One limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is the optimization of this compound for increased solubility and bioavailability. Another direction is the investigation of this compound in combination with other therapeutic agents for enhanced efficacy. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the condensation of 3-methoxypropylamine and 6-sulfonyl-1,2-dihydrobenzo[cd]indole-2,4-dione in the presence of a base. The resulting product is then treated with methyl iodide to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid, which is a hallmark of Alzheimer's disease. In Parkinson's disease research, this compound has been shown to inhibit the aggregation of alpha-synuclein, a protein that is involved in the development of Parkinson's disease.
Eigenschaften
Molekularformel |
C16H18N2O4S |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-18-13-7-8-14(23(20,21)17-9-4-10-22-2)11-5-3-6-12(15(11)13)16(18)19/h3,5-8,17H,4,9-10H2,1-2H3 |
InChI-Schlüssel |
JPDAKJFKKGHKPK-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCCOC)C=CC=C3C1=O |
Kanonische SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCCOC)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)


![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
